6,8-dichloro-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide
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Overview
Description
6,8-dichloro-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene core, oxadiazole ring, and various functional groups such as chloro, oxo, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromene core, introduction of the oxadiazole ring, and subsequent functionalization to introduce the chloro, oxo, and carboxamide groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and amide coupling reagents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and cost-effective production. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
6,8-dichloro-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory agents.
Material Science: Its chromene core and functional groups make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe to study various biological processes and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 6,8-dichloro-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-(4-isopropylphenyl)acetamide: This compound shares a similar chromene core and chloro groups but differs in its additional functional groups and overall structure.
2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Another similar compound with a quinazolinyl core and phenylacetamide group, differing in its specific functional groups and structure.
Uniqueness
6,8-dichloro-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, oxadiazole ring, and various functional groups
Properties
Molecular Formula |
C21H13Cl2N3O5 |
---|---|
Molecular Weight |
458.2 g/mol |
IUPAC Name |
6,8-dichloro-4-oxo-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C21H13Cl2N3O5/c1-2-7-29-13-5-3-11(4-6-13)18-20(26-31-25-18)24-21(28)17-10-16(27)14-8-12(22)9-15(23)19(14)30-17/h2-6,8-10H,1,7H2,(H,24,26,28) |
InChI Key |
AFFMBKSLINCKNK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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